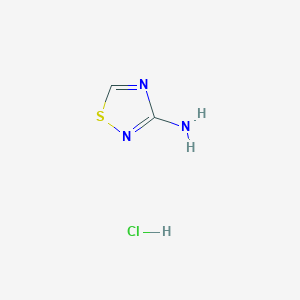

1,2,4-Thiadiazol-3-amine hydrochloride

Description

1,2,4-Thiadiazol-3-amine hydrochloride is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) substituted with an amine group at position 3. Its molecular formula is C₂H₄ClN₃S (assuming protonation of the amine to form the hydrochloride salt). The free base form, 1,2,4-thiadiazol-3-amine, has a molecular weight of 101.13 g/mol (CAS: 56531-89-6) .

Properties

Molecular Formula |

C2H4ClN3S |

|---|---|

Molecular Weight |

137.59 g/mol |

IUPAC Name |

1,2,4-thiadiazol-3-amine;hydrochloride |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-4-1-6-5-2;/h1H,(H2,3,5);1H |

InChI Key |

JXOKSESYGHRRGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NS1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions, leading to the formation of the thiadiazole ring . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate .

Industrial Production Methods: Industrial production of 1,2,4-thiadiazol-3-amine hydrochloride often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Substitution Reactions

The amine group at the 3-position and electron-deficient thiadiazole ring enable nucleophilic/electrophilic substitutions:

-

Nucleophilic aromatic substitution at the 5-position with alkyl/aryl halides (e.g., bromine or chlorine) under basic conditions (NaOH/ethanol) .

-

Acylation using acyl chlorides (e.g., acetyl chloride) to form 3-acylamino derivatives .

-

Sulfonation with fuming sulfuric acid to introduce sulfonic acid groups .

Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 60°C | 5-Chloro-1,2,4-thiadiazol-3-amine | 78% |

Cyclization and Ring Modification

The compound participates in ring-forming reactions:

-

Oxidative cyclization with dithioesters or isothiocyanates to synthesize bis(het)aryl derivatives .

-

Intramolecular N–S bond formation under inert atmospheres, facilitated by carbamoyl anions (generated from DMF) .

-

Fusion with quinazolinones via three-component reactions involving aldehydes and cyclic ketones (e.g., dimedone) .

Key Pathway:

Oxidation and Reduction

-

Oxidation : Forms sulfoxides/sulfones using H₂O₂ or peracids .

-

Reduction : Converts the thiadiazole ring to thiazolidines with NaBH₄ or hydrogen gas .

Comparative Reactivity:

| Agent | Product | Stability | Application |

|---|---|---|---|

| H₂O₂ | Sulfoxide | Moderate | Drug intermediates |

| NaBH₄ | Thiazolidine | High | Bioactive scaffolds |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Example from Antiparasitic Drug Synthesis:

| Compound | Coupling Partner | Catalyst | EC₅₀ (O. gutturosa) |

|---|---|---|---|

| TDZ-2 | 3-CF₃-pyridyl | Pd(PPh₃)₄ | 0.04 μM |

Mechanistic Insights

-

Base-mediated reactions : Deprotonation of DMF generates carbamoyl anions, initiating radical pathways in cyclization .

-

Solvent effects : Ethanol/water mixtures optimize substitution yields, while DMF enhances cyclization efficiency .

Thermodynamic Data:

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Thioacylation | -120 ± 5 | +85 ± 10 |

Comparative Reactivity of Thiadiazole Positions

| Position | Reactivity | Dominant Reaction |

|---|---|---|

| 3 (NH₂) | High | Acylation/alkylation |

| 5 | Moderate | Halogenation |

| 2/4 | Low | Ring fusion |

Scientific Research Applications

Pharmaceutical Applications

1,2,4-Thiadiazol-3-amine hydrochloride and its derivatives exhibit a wide range of biological activities that make them valuable in drug development. The following summarizes key pharmacological properties:

- Antimicrobial Activity : Compounds containing the thiadiazole ring have shown promising antimicrobial properties against various pathogens. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been identified as potential lead compounds for new antibiotics due to their effectiveness against resistant strains of bacteria and fungi .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies have demonstrated that 1,2,4-thiadiazole derivatives can inhibit cancer cell proliferation. For example, a recent study indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines such as LoVo and MCF-7 . The mechanism often involves the inhibition of key enzymes related to cancer cell metabolism and proliferation .

- Anti-inflammatory Effects : Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Applications

In addition to their pharmaceutical uses, thiadiazole compounds play a role in agriculture:

- Pesticides : Thiadiazole derivatives are utilized as pesticides due to their ability to disrupt the metabolic processes of pests. Their effectiveness against a range of agricultural pests makes them valuable in crop protection strategies .

- Herbicides : Some studies suggest that these compounds can also be developed into herbicides that inhibit weed growth without harming crops. This application is crucial for sustainable farming practices .

Material Science Applications

The unique chemical properties of 1,2,4-thiadiazol-3-amine hydrochloride extend into material science:

- Corrosion Inhibitors : Thiadiazoles have been studied for their ability to act as corrosion inhibitors in metal substrates. Their effectiveness is attributed to their ability to form protective films on metal surfaces .

- Dyes and Pigments : The compound's structural characteristics allow it to be used in the synthesis of dyes and pigments for various industrial applications .

Case Studies

Several case studies highlight the effectiveness of 1,2,4-thiadiazol-3-amine hydrochloride in various applications:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to antimicrobial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiadiazol-3-amine Derivatives

Note: The hydrochloride salt’s exact CAS is inferred; the free base (CAS: 56531-89-6) is protonated to form the hydrochloride.

Key Differences and Research Insights

Solubility and Stability

- The hydrochloride salt form improves aqueous solubility compared to neutral analogs like 5-(methylthio)-1,2,4-thiadiazol-3-amine, which is more lipophilic due to the methylthio group .

- The 3,4-dimethoxyphenyl substituent in CAS 1049787-84-9 introduces steric bulk and electron-donating methoxy groups, which may enhance metabolic stability but reduce solubility in polar solvents .

Biological Activity

1,2,4-Thiadiazol-3-amine hydrochloride is a compound that belongs to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the various pharmacological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

The chemical structure of 1,2,4-thiadiazole consists of a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of these heteroatoms contributes to the compound's reactivity and biological activity. The hydrochloride salt form enhances its solubility in water, making it suitable for biological assays.

Antimicrobial Activity

1,2,4-Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance:

- In vitro Studies : A study demonstrated that 1,2,4-thiadiazole derivatives exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 1,2,4-thiadiazole derivatives has been extensively studied:

- Cell Lines Tested : Compounds were evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Notable results include an IC50 value of 0.28 µg/mL against MCF-7 cells . Table 1 summarizes the cytotoxicity results across different cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 1,2,4-Thiadiazole Derivative A | MCF-7 | 0.28 |

| Compound B | HCT116 | 3.29 |

| Compound C | HepG2 | 9.6 |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,4-thiadiazole derivatives have been highlighted in several studies:

- In Vivo Studies : Research indicated that certain derivatives significantly reduced inflammation in animal models when compared to standard anti-inflammatory drugs like ibuprofen .

- Mechanism : The compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Neuroprotective Activity

Recent studies have also explored the neuroprotective effects of 1,2,4-thiadiazole derivatives:

- In Vitro Models : Compounds were tested for their ability to protect neuronal cells from oxidative stress induced by glutamate and other neurotoxins .

- Results : Derivatives showed promise in enhancing neuronal survival rates under stress conditions.

Study on Anticancer Properties

A significant study focused on a series of substituted 1,2,4-thiadiazoles demonstrated potent anticancer activity. The study involved synthesizing various derivatives and evaluating their effects on different cancer cell lines. One derivative exhibited an IC50 value of 0.15 µM against HL-60 leukemia cells .

Neuroprotection in Animal Models

In another study investigating neuroprotective effects, a specific derivative was administered to mice subjected to neurotoxic agents. Results indicated a marked reduction in neuronal death and improved behavioral outcomes compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4-thiadiazol-3-amine derivatives, and how do reaction conditions influence yield?

- Methodological Guidance :

- Cyclization of thioamides or hydrazides with reagents like potassium thiocyanate and concentrated sulfuric acid is a common approach. For example, reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions yields 5-(pyridine-4-yl)-1,3,4-thiadiazol-2-amine .

- Optimization of cyclization parameters (e.g., temperature, solvent, catalyst) is critical. Sodium hydroxide and iodine in potassium iodide have been used to prepare 2,5-(4-chlorobenzyl)-N-aryl derivatives via one-pot reactions .

- Table 1 : Comparison of Synthetic Routes

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isonicotinoyl hydrazide | KSCN, H₂SO₄ | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 75–85 | |

| Thioamides | NaOH, I₂/KI | 2,5-(4-chlorobenzyl)-N-aryl derivatives | 60–70 |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 1,2,4-thiadiazol-3-amine hydrochloride?

- Methodological Guidance :

- NMR : Use H and C NMR to confirm the amine proton and thiadiazole ring carbons. For example, the NH₂ group in 5-phenyl-1,2,4-thiadiazol-3-amine shows a singlet at δ 6.5–7.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H]⁺ for C₃H₄N₃SCl (1,3,4-thiadiazol-2-amine hydrochloride) at m/z 138.0 .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity. Use a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential when handling 1,2,4-thiadiazol-3-amine hydrochloride in the lab?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (Risk Phrases: 20/21/22, 36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (LC₅₀ data unavailable; assume acute toxicity) .

- Waste Disposal : Follow EPA guidelines for organic toxic solids (UN 2811, Packing Group III) .

Advanced Research Questions

Q. How can reaction intermediates be stabilized during the synthesis of 1,2,4-thiadiazol-3-amine derivatives?

- Methodological Guidance :

- Intermediate Isolation : For example, the thiourea intermediate formed from hydrazide and KSCN can be stabilized at low temperatures (0–5°C) before cyclization .

- In Situ Monitoring : Use FTIR to track the disappearance of the C=O band (1700–1750 cm⁻¹) from hydrazide precursors .

Q. How do contradictions arise between electrochemical (e.g., polarization) and gravimetric (weight loss) data in corrosion inhibition studies of thiadiazole derivatives?

- Methodological Guidance :

- Data Reconciliation : Polarization measures instantaneous corrosion rates, while weight loss reflects cumulative damage. For 4-(4-chlorophenyl)-5-imino-N-phenyl derivatives, discrepancies may arise due to film instability over time .

- Statistical Validation : Apply ANOVA to compare inhibition efficiencies across methods. A >10% variance suggests experimental artifacts (e.g., solution aeration affecting electrochemical measurements) .

Q. What mechanistic insights explain the biological activity of 1,2,4-thiadiazol-3-amine derivatives as enzyme inhibitors?

- Methodological Guidance :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The amine group often forms hydrogen bonds with catalytic residues .

- Kinetic Assays : Measure IC₅₀ values via fluorometric assays. For instance, 3-anilino-5-imino-4-phenyl derivatives show non-competitive inhibition (Kᵢ = 0.8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.